Benzo[b]perylene
Overview
Description
Synthesis Analysis
The synthesis of PAHs like Benzo[b]perylene often involves strategic organic reactions that allow for the formation of its complex structure. While the direct synthesis of Benzo[b]perylene was not detailed in the available literature, the principles of aromatic chemistry, including Friedel-Crafts reactions and radical-mediated processes, play critical roles in constructing such molecules (Wang Zhong-we, 2014). These methods underscore the chemical ingenuity required to synthesize complex PAHs.
Molecular Structure Analysis
The molecular structure of Benzo[b]perylene, characterized by fused benzene rings, underpins its chemical behavior and interactions. Although specific insights into Benzo[b]perylene's molecular structure analysis were not directly found, the study of similar aromatic compounds reveals the importance of π-π interactions, molecular symmetry, and electronic distribution in defining the properties and reactivity of PAHs (Rossi et al., 2014).
Chemical Reactions and Properties
Benzo[b]perylene's chemical reactions and properties are influenced by its aromatic structure, allowing for electrophilic substitution reactions and interactions with various chemical species. The literature on similar PAHs and aromatic compounds highlights the role of structure in determining reactivity, such as through the palladium-catalyzed C–H arylation, which is a method that could potentially be applied to modify Benzo[b]perylene and other PAHs for various purposes (Rossi et al., 2014).
Physical Properties Analysis
The physical properties of Benzo[b]perylene, including its melting point, solubility, and stability, are essential for understanding its behavior in different environments and applications. These properties are generally characteristic of PAHs and are critical for their identification, extraction, and analysis in environmental and laboratory settings. The review of PAHs in environmental matrices provides context on how these compounds, including Benzo[b]perylene, persist and interact in nature (Venkatesan, 1988).
Chemical Properties Analysis
The chemical properties of Benzo[b]perylene, such as its reactivity towards nucleophiles, electrophiles, and radicals, are pivotal for its interactions and transformations in chemical and environmental processes. Studies on the reactivity and transformations of PAHs provide insights into the pathways through which compounds like Benzo[b]perylene may undergo degradation, activation, or modification in various settings (Subrahmanyam et al., 1991).
Scientific Research Applications
Wood-Degrading Fungi Tracer and Palaeo-Wildfire Indicators : Perylene and benzo[a]pyrene concentrations, including benzo[b]perylene, decrease rapidly with thermal maturity. This limits their use as tracers for wood-degrading fungi and as indicators of paleo-wildfires in older sedimentary rocks (Marynowski, Smolarek, & Hautevelle, 2015).
Dye-Sensitized Solar Cells : Near-infrared absorbing perylene dyes with benzo[e]indole, related to benzo[b]perylene, show potential for use in dye-sensitized solar cells. However, their conversion efficiency is lower, possibly due to their strong electron-withdrawing nature (Jin et al., 2008).
Optoelectronic Devices and Photovoltaics : Alkyl- and aryl-substituted benzo[ghi]perylenetriimides, which are structurally related to benzo[b]perylene, demonstrate strong electron accepting properties. This suggests potential applications in optoelectronic devices and photovoltaics (Viswanath et al., 2016).
Fluorescent Probes for Micelle Formation : Benzo[ghi]perylene, similar to benzo[b]perylene, serves as an effective ratiometric fluorescent probe for monitoring microenvironment changes and micelle formation in aqueous mediums, offering clear critical micelle concentration (CMC) values and thermal stability compared to pyrene (Hussain et al., 2018).
Astrochemical Significance : Benzo[ghi]perylene exhibits sharp phosphorescence in the red when embedded in a rare gas matrix, which may have astrochemical significance (Chillier et al., 2001).
Selective Growth of Armchair Carbon Nanotubes : Benzyne-induced Diels-Alder cycloaddition to aromatic hydrocarbons, including benzo[b]perylene, can lead to the selective solvent-free growth of uniform diameter armchair carbon nanotubes (Fort & Scott, 2011).
Cytotoxic and Genotoxic Effects : Exposure to benzo[ghi]perylene can induce cytotoxic and genotoxic effects on human bronchial cells, with persistent damage even after recovery, highlighting its potential health risks (Castro-Gálvez et al., 2019).
DNA Binding Ability : Benzo[ghi]perylene has significant DNA binding ability both in vivo and in vitro, which may explain its varying biological activity in different study settings (Hughes & Phillips, 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
hexacyclo[11.9.1.114,18.03,8.09,23.022,24]tetracosa-1,3,5,7,9(23),10,12,14,16,18(24),19,21-dodecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-9-17-16(6-1)14-22-21-11-4-8-15-7-3-10-19(23(15)21)20-13-5-12-18(17)24(20)22/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDAAYMFPFYGMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC6=C5C(=CC=C6)C4=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075196 | |
Record name | Benzo[b]perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]perylene | |
CAS RN |
197-70-6 | |
Record name | Benzo[b]perylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(b)perylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000197706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[b]perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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